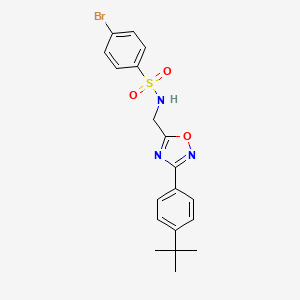

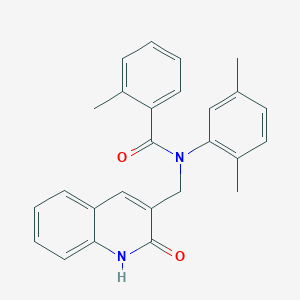

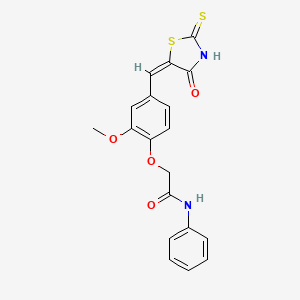

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. It has unique optical properties, such as high quantum yield, photostability, and brightness, which make it an ideal tool for imaging and detecting biological molecules and processes.

Mécanisme D'action

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline works by absorbing light energy and emitting it at a longer wavelength, which is known as fluorescence. The fluorescence intensity and wavelength can be affected by various factors, such as the local environment, pH, and binding to other molecules. N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline can also be quenched by certain molecules, such as oxygen and heavy metals, which can be used to detect and quantify these molecules.

Biochemical and physiological effects:

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is generally considered to be non-toxic and does not affect the biochemical or physiological processes of cells or organisms. However, some studies have suggested that N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline may interfere with certain cellular processes, such as mitochondrial function and cell proliferation, at high concentrations or prolonged exposure.

Avantages Et Limitations Des Expériences En Laboratoire

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, such as its high quantum yield, photostability, and brightness, which make it an ideal tool for imaging and detecting biological molecules and processes. However, N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, such as its sensitivity to pH and quenching by certain molecules, which can affect its fluorescence intensity and wavelength.

Orientations Futures

There are several future directions for N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline research, including the development of new synthesis methods, the optimization of imaging techniques, and the application of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in new fields, such as drug discovery and environmental monitoring. Some specific areas of research include the development of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline-based sensors for detecting specific molecules, the use of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in super-resolution microscopy, and the application of N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline in cancer diagnosis and treatment.

In conclusion, N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a versatile tool for scientific research, with unique optical properties that make it an ideal tool for imaging and detecting biological molecules and processes. Its synthesis, mechanism of action, and applications have been extensively studied, and there are many future directions for N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline research that hold great promise for advancing our understanding of biological systems and developing new diagnostic and therapeutic tools.

Méthodes De Synthèse

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized through various methods, including the condensation reaction of 4-nitrobenzene-1,2-diamine and 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the reduction of the nitro group to an amino group with sodium dithionite. The final product can be purified through column chromatography or recrystallization.

Applications De Recherche Scientifique

N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and medical diagnostics. It can be used to label and detect various biological molecules, such as proteins, nucleic acids, and lipids, in vitro and in vivo. N-butyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline-labeled molecules can be imaged and tracked using various microscopy techniques, such as confocal microscopy and two-photon microscopy.

Propriétés

IUPAC Name |

N-butyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-2-3-9-19-14-7-6-12(10-15(14)22(23)24)17-20-16(21-25-17)13-5-4-8-18-11-13/h4-8,10-11,19H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGFEFLFGAQSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)

![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)